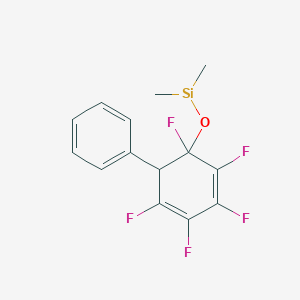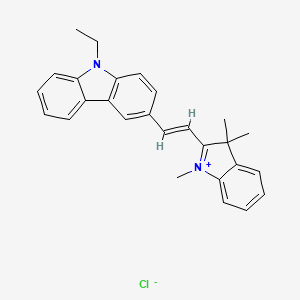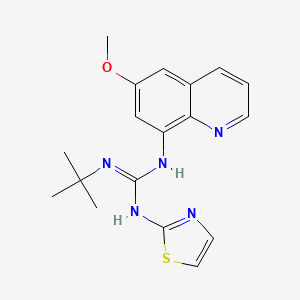
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the quinoline and thiazole moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the guanidine group: This can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, guanidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The guanidine group, being highly basic, can interact with acidic residues in proteins, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(6-methoxyquinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(thiazol-2-yl)-
Uniqueness
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is unique due to the presence of the methoxy group on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
72041-96-4 |
|---|---|
Molekularformel |
C18H21N5OS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-tert-butyl-1-(6-methoxyquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)23-16(22-17-20-8-9-25-17)21-14-11-13(24-4)10-12-6-5-7-19-15(12)14/h5-11H,1-4H3,(H2,20,21,22,23) |
InChI-Schlüssel |
ADNKXOLIUCYXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC1=C2C(=CC(=C1)OC)C=CC=N2)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
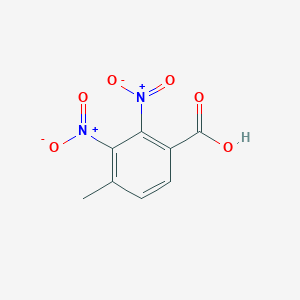

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
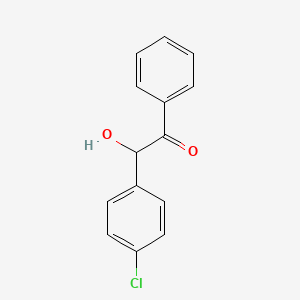
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
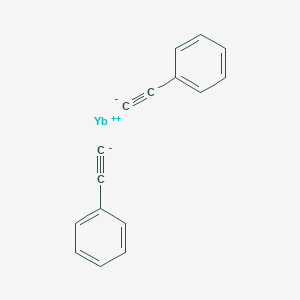
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
